(S)-4-Benzyloxy-3-methoxy-N-(1-phenylethyl)benzeneacetamide
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Overview
Description
(S)-4-Benzyloxy-3-methoxy-N-(1-phenylethyl)benzeneacetamide is a chiral compound with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its complex structure, which includes a benzyloxy group, a methoxy group, and a phenylethylamine moiety. The stereochemistry of the compound, indicated by the (S)-configuration, plays a crucial role in its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Benzyloxy-3-methoxy-N-(1-phenylethyl)benzeneacetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 4-benzyloxy-3-methoxybenzaldehyde and (S)-1-phenylethylamine.
Condensation Reaction: The aldehyde group of 4-benzyloxy-3-methoxybenzaldehyde reacts with (S)-1-phenylethylamine in the presence of a suitable catalyst to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Amidation: The final step involves the amidation of the amine with an appropriate acylating agent to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow techniques to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: (S)-4-Benzyloxy-3-methoxy-N-(1-phenylethyl)benzeneacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The benzyloxy and methoxy groups can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
(S)-4-Benzyloxy-3-methoxy-N-(1-phenylethyl)benzeneacetamide has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases due to its unique structural features.
Industry: The compound is utilized in the development of new materials and catalysts for industrial processes
Mechanism of Action
The mechanism of action of (S)-4-Benzyloxy-3-methoxy-N-(1-phenylethyl)benzeneacetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
- N-[(1S)-1-Phenylethyl]-benzeneacetamide
- 4-Benzyloxy-3-methoxybenzaldehyde
- (S)-1-Phenylethylamine
Comparison: (S)-4-Benzyloxy-3-methoxy-N-(1-phenylethyl)benzeneacetamide is unique due to its specific combination of functional groups and stereochemistry. Compared to similar compounds, it exhibits distinct reactivity and biological activity, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
2-(3-methoxy-4-phenylmethoxyphenyl)-N-[(1S)-1-phenylethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-18(21-11-7-4-8-12-21)25-24(26)16-20-13-14-22(23(15-20)27-2)28-17-19-9-5-3-6-10-19/h3-15,18H,16-17H2,1-2H3,(H,25,26)/t18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOQRDYKTVTNKJ-SFHVURJKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447029 |
Source
|
Record name | (S)-4-Benzyloxy-3-methoxy-N-(1-phenylethyl)benzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192190-36-6 |
Source
|
Record name | (S)-4-Benzyloxy-3-methoxy-N-(1-phenylethyl)benzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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